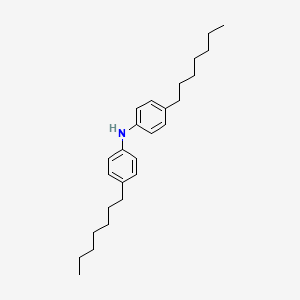![molecular formula C42H84N28O7 B12292370 cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/no-structure.png)
cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg] is a cyclic peptide composed of seven DL-arginine residues. This compound is part of a broader class of cyclic peptides, which are known for their stability and unique biological activities. The cyclic structure of this peptide enhances its resistance to enzymatic degradation, making it a promising candidate for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of DL-arginine residues to a growing peptide chain anchored to a solid support. The process includes the following steps:
Coupling: Each DL-arginine residue is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA (trifluoroacetic acid).
Cyclization: Once the linear peptide is synthesized, it is cleaved from the solid support and cyclized in solution using a cyclization reagent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Industrial Production Methods
Industrial production of cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-throughput purification techniques, such as HPLC (high-performance liquid chromatography), ensures the purity of the final product.
化学反応の分析
Types of Reactions
Cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg] can undergo various chemical reactions, including:
Oxidation: The guanidinium groups of arginine residues can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as DTT (dithiothreitol).
Substitution: Nucleophilic substitution reactions can occur at the guanidinium groups using nucleophiles like thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: DTT in a buffered solution.
Substitution: Thiols in an organic solvent like DMF (dimethylformamide).
Major Products
Oxidation: Oxidized arginine derivatives.
Reduction: Reduced peptide with intact guanidinium groups.
Substitution: Substituted arginine residues with thiol groups.
科学的研究の応用
Cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg] has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its potential as a cell-penetrating peptide due to its arginine-rich sequence.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
類似化合物との比較
Similar Compounds
Cyclo[DL-Arg-DL-Phe-DL-Pro-DL-Pro-DL-Phe-DL-Asp-DL-Pro]: Another cyclic peptide with a different sequence and biological activity.
Cyclo[Arg-Gly-Asp-D-Phe-Cys]: Known for its high affinity to integrins and its role in disrupting cell integrin interactions.
Uniqueness
Cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg] is unique due to its repetitive arginine sequence, which imparts strong cationic properties and enhances its interaction with negatively charged biological molecules. This makes it particularly effective as a cell-penetrating peptide and antimicrobial agent.
特性
分子式 |
C42H84N28O7 |
|---|---|
分子量 |
1093.3 g/mol |
IUPAC名 |
2-[3-[5,8,11,14,17,20-hexakis[3-(diaminomethylideneamino)propyl]-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine |
InChI |
InChI=1S/C42H84N28O7/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63) |
InChIキー |
NVZLKNHDHPPJHL-UHFFFAOYSA-N |
正規SMILES |
C(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)


